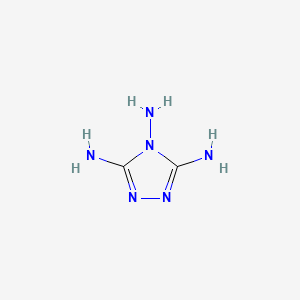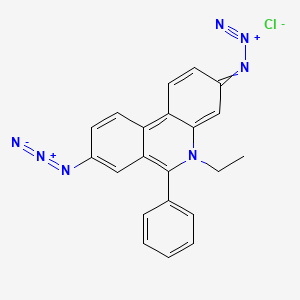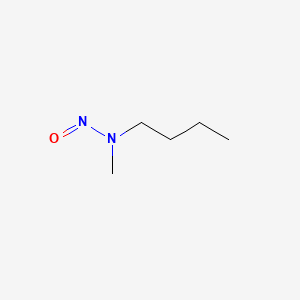
4H-1,2,4-Triazole-3,4,5-triamine
Vue d'ensemble
Description
4H-1,2,4-Triazole-3,4,5-triamine, also known as this compound, is a useful research compound. Its molecular formula is C2H6N6 and its molecular weight is 114.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Les dérivés du 1,2,4-triazole, tels que le 4H-1,2,4-Triazole-3,4,5-triamine, sont connus pour présenter des propriétés anti-inflammatoires . Cela les rend utiles dans le développement de médicaments pour traiter les affections caractérisées par une inflammation.
Applications antivirales
Les dérivés du 1,2,4-triazole ont été trouvés pour posséder des propriétés antivirales . Cela suggère des applications potentielles dans le développement de médicaments antiviraux, qui pourraient être particulièrement utiles dans la lutte contre les maladies virales.
Effets analgésiques
Ces composés sont également connus pour avoir des effets analgésiques . Cela signifie qu'ils pourraient être utilisés dans le développement de médicaments contre la douleur.
Applications antimicrobiennes
Les dérivés du 1,2,4-triazole ont été trouvés pour présenter des propriétés antimicrobiennes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux antibiotiques ou d'autres types de médicaments antimicrobiens.
Propriétés anticonvulsivantes
Ces composés sont connus pour avoir des propriétés anticonvulsivantes . Cela suggère des applications potentielles dans le traitement des affections caractérisées par des crises ou des convulsions.
Effets antidépresseurs
Les dérivés du 1,2,4-triazole ont été trouvés pour avoir des effets antidépresseurs . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour la dépression et autres troubles de l'humeur.
Applications anticancéreuses
Les dérivés du 1,2,4-triazole ont montré un potentiel dans la lutte contre le cancer . Leur structure et leurs propriétés uniques les rendent utiles dans divers domaines tels que la chimie pharmaceutique, suggérant des applications potentielles dans le développement de nouveaux médicaments anticancéreux.
Applications agrochimiques
Les dérivés du 1,2,4-triazole ont été largement utilisés en agriculture . Ils jouent un rôle important parmi cette classe d'hétérocycles, présentant des niveaux élevés d'activité, une flexibilité d'application, une tolérance des cultures et des faibles niveaux de toxicité pour les mammifères.
Safety and Hazards
Mécanisme D'action
Target of Action:
The primary targets of 4H-1,2,4-Triazole-3,4,5-triamine are often biological receptors. These receptors interact with the compound through hydrogen bonding and dipole interactions. Notably, the N–C–S linkage in the compound’s skeleton contributes to its antimicrobial properties. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, utilize this scaffold .
Mode of Action:
The mode of action involves the compound binding to specific sites within biological molecules. For instance, modeling studies suggest that this compound binds to the MurB active site, forming hydrogen bonds with key residues. This interaction may lead to downstream effects, altering cellular processes .
Biochemical Pathways:
The affected pathways vary, but 1,2,4-triazoles have demonstrated diverse pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects. Researchers have developed various synthetic methods to access this scaffold, providing a wide range of 1,2,4-triazole derivatives .
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability. Factors like pH, temperature, and humidity impact its behavior, solubility, and degradation. Researchers continue to explore how these conditions affect its therapeutic potential.
Analyse Biochimique
Biochemical Properties
4H-1,2,4-Triazole-3,4,5-triamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme ribonucleoside-diphosphate reductase, which is crucial for DNA synthesis . This inhibition can lead to a decrease in DNA synthesis, affecting cell proliferation. Additionally, this compound interacts with various receptors and enzymes, demonstrating its versatility in biochemical pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of matrix metalloproteinase-1 (MMP-1), which plays a role in tissue remodeling and repair . By modulating gene expression, this compound can influence various cellular processes, including cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as ribonucleoside-diphosphate reductase, by binding to their active sites . This binding prevents the enzyme from catalyzing its reaction, leading to a decrease in DNA synthesis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 269-271°C and a boiling point of 505.2°C . Its activity can decrease over time due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as ribonucleoside-diphosphate reductase, affecting the synthesis of DNA . Additionally, it can influence metabolic flux by altering the levels of metabolites involved in nucleotide synthesis . The compound’s interactions with cofactors and other enzymes further highlight its role in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments within the cell, such as the nucleus, where it can interact with DNA and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective function within the cell .
Propriétés
IUPAC Name |
1,2,4-triazole-3,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGIYYGVKGMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197094 | |
| Record name | Guanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-96-1 | |
| Record name | Guanazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O25P2N0XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4H-1,2,4-Triazole-3,4,5-triamine contribute to the properties of energetic coordination polymers?
A: this compound serves as a key building block in the synthesis of energetic coordination polymers (ECPs) by acting as a polyamine precursor. When reacted with 4-(chloromethyl)-1,2,5-oxadiazol-3-amine, it forms the energetic cation 4,5-diamino-2-((4-amino-1,2,5-oxadiazole-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-imino chloride salt (TATAF-Cl) []. This cation, rich in nitrogen and oxygen, contributes to the desired properties of the resulting ECPs. For instance, when coordinated with silver ions and anions like perchlorate or nitrate, it forms ECPs with high crystal density and heat of detonation []. These characteristics are essential for energetic materials and highlight the crucial role of this compound in their design.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate](/img/structure/B1215715.png)












![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1215735.png)
